N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H20ClF2N3O3S and its molecular weight is 443.89. The purity is usually 95%.
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Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and possible therapeutic applications, drawing from diverse sources.
Chemical Structure and Properties
The compound features a difluorobenzo[d]thiazole moiety, which is known for its diverse biological activities, and a morpholinopropyl side chain that may enhance its pharmacological properties. The molecular formula is C14H16ClF2N3O2S, with a molecular weight of approximately 353.81 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆ClF₂N₃O₂S |
Molecular Weight | 353.81 g/mol |
Structure | Structure |
Anticancer Activity
Research indicates that compounds containing the thiazole moiety often exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound has shown promise in:
- Inhibition of Histone Deacetylases (HDACs) : This compound may inhibit HDACs, which are crucial in cancer progression and treatment resistance. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, potentially reversing epigenetic silencing of tumor suppressor genes .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity , making it a candidate for treating chronic inflammatory diseases. The presence of fluorine atoms in the benzo[d]thiazole ring enhances its pharmacological properties, allowing it to modulate inflammatory pathways effectively .
Molecular docking studies suggest that this compound may effectively bind to specific enzymes or receptors involved in cancer pathways. These interactions are crucial for elucidating its mechanism of action and optimizing therapeutic efficacy .
Case Studies and Research Findings
- In vitro Studies : Laboratory studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate a potent effect compared to standard chemotherapeutic agents.
- In vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth rates and improved survival rates in treated subjects compared to control groups .
- Comparative Analysis : A comparative analysis with other thiazole derivatives indicates that this compound's unique structural features contribute to its enhanced biological activity.
Study Type | Findings |
---|---|
In vitro | Significant cytotoxicity against cancer cells |
In vivo | Reduced tumor growth in animal models |
Comparative | Enhanced activity compared to similar compounds |
Future Research Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Further elucidating the specific pathways affected by this compound.
- Safety Profiles : Evaluating the toxicity and side effects through comprehensive preclinical studies.
- Therapeutic Applications : Exploring its potential in combination therapies for enhanced efficacy against resistant cancer types.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S.ClH/c20-13-11-14(21)17-16(12-13)28-19(22-17)24(18(25)15-3-1-8-27-15)5-2-4-23-6-9-26-10-7-23;/h1,3,8,11-12H,2,4-7,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKZFSQNKGYSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.